molecular formula C10H9N B13610044 (E)-4-phenylbut-3-enenitrile

(E)-4-phenylbut-3-enenitrile

Cat. No.: B13610044
M. Wt: 143.18 g/mol
InChI Key: CQWHLNCODHOFCT-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-phenylbut-3-enenitrile is an organic compound characterized by the presence of a phenyl group attached to a but-3-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-4-phenylbut-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm. Another method involves the dehydration of 4-phenyl-3-hydroxybutanenitrile using a strong acid such as sulfuric acid at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-phenylbut-3-ynenitrile. This process involves the use of a palladium or platinum catalyst under hydrogen gas at pressures ranging from 5-10 atm and temperatures between 50-100°C. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-phenylbut-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields 4-phenylbutanenitrile.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydroxylamine hydrochloride in the presence of a base forms the corresponding amidoxime.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; aqueous or acidic medium; temperatures ranging from 25-80°C.

    Reduction: Hydrogen gas, palladium or platinum catalyst; pressures of 1-5 atm; temperatures between 25-50°C.

    Substitution: Hydroxylamine hydrochloride, sodium hydroxide; aqueous medium; temperatures around 50-70°C.

Major Products

    Oxidation: 4-phenylbut-3-enoic acid

    Reduction: 4-phenylbutanenitrile

    Substitution: Amidoxime derivatives

Scientific Research Applications

(E)-4-phenylbut-3-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-4-phenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenylbutanenitrile
  • 4-phenylbut-3-ynenitrile
  • 4-phenylbut-3-enoic acid

Uniqueness

(E)-4-phenylbut-3-enenitrile is unique due to its specific configuration and the presence of both a phenyl group and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the (E)-configuration provides steric hindrance that can influence the compound’s interaction with biological targets, making it a valuable molecule for research and industrial applications.

Biological Activity

(E)-4-phenylbut-3-enenitrile is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a but-3-ene backbone with a nitrile functional group. Its chemical structure can be represented as follows:

C9H9N Molecular Formula \text{C}_9\text{H}_9\text{N}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrile group is known to participate in nucleophilic reactions, which can lead to the modulation of enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated its ability to decrease levels of TNF-alpha and IL-6 in activated macrophages .
  • Antimicrobial Effects : Some studies have reported that this compound possesses antimicrobial properties against specific bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that this compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in affected tissues, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundNitrileAnticancer, Anti-inflammatory
(E)-4-methylphenylbut-3-eneneAlkeneMild cytotoxicity
(E)-4-(trifluoromethyl)phenylbut-3-eneneNitrile with CF3 groupEnhanced anticancer activity

Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

(E)-4-phenylbut-3-enenitrile

InChI

InChI=1S/C10H9N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5H2/b8-4+

InChI Key

CQWHLNCODHOFCT-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC#N

Canonical SMILES

C1=CC=C(C=C1)C=CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.